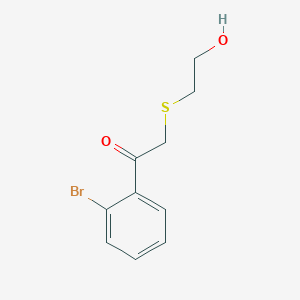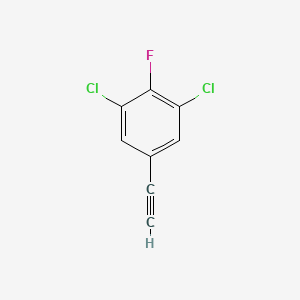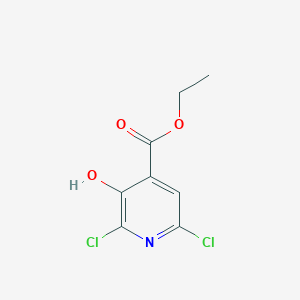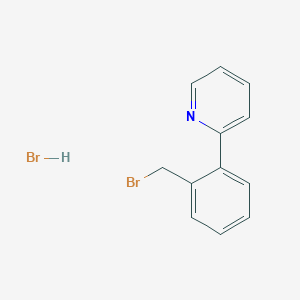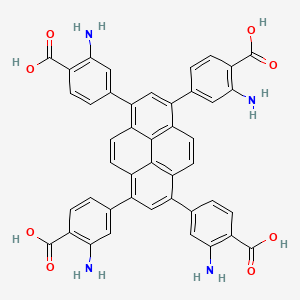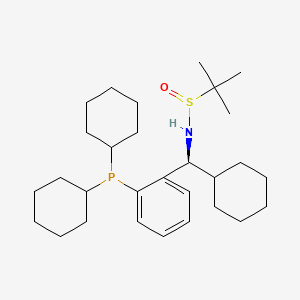
5-(Trifluoromethyl)-2-benzothiazolecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)-2-benzothiazolecarbonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzothiazole ring with a carbonitrile substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-2-benzothiazolecarbonitrile typically involves the introduction of the trifluoromethyl group into the benzothiazole ring. One common method is the trifluoromethylation of benzothiazole derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes using advanced catalytic systems and continuous flow reactors. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-2-benzothiazolecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted benzothiazole derivatives .
Scientific Research Applications
5-(Trifluoromethyl)-2-benzothiazolecarbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-2-benzothiazolecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and binding affinity, allowing it to effectively inhibit or modulate the activity of its targets. This can lead to various biological effects, including antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)-2-formylphenylboronic acid: Known for its antimicrobial activity and potential as an antibacterial agent.
Trifluoromethylated phenols and anilines: Used in pharmaceutical and agrochemical applications due to their unique chemical properties.
Uniqueness
5-(Trifluoromethyl)-2-benzothiazolecarbonitrile stands out due to its specific combination of a trifluoromethyl group and a benzothiazole ring with a carbonitrile substituent. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
220301-87-1 |
|---|---|
Molecular Formula |
C9H3F3N2S |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C9H3F3N2S/c10-9(11,12)5-1-2-7-6(3-5)14-8(4-13)15-7/h1-3H |
InChI Key |
BVMFYBPWYIOKQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


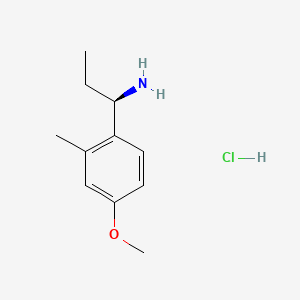
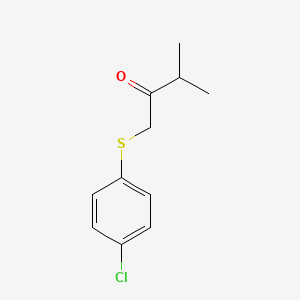
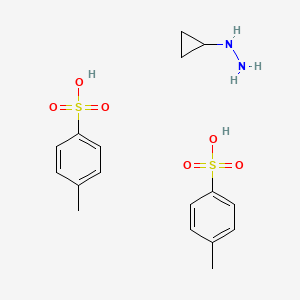
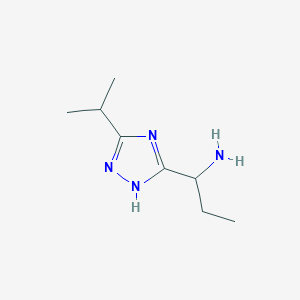
![8-Bromopyrido[4,3-d]pyrimidine](/img/structure/B13650319.png)
![Tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B13650325.png)
